![molecular formula C16H14ClN3O B248891 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole](/img/structure/B248891.png)
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential use in various scientific applications.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the growth of fungal cells by interfering with their ability to synthesize ergosterol, a key component of fungal cell membranes. It may also work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole has a range of biochemical and physiological effects. It has been shown to have potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. It has also been shown to have anti-inflammatory activity, reducing the production of inflammatory cytokines in vitro. In addition, it has been shown to have cytotoxic effects against a range of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is its potent antifungal activity. It has been shown to be effective against a range of fungal species, making it a promising candidate for the development of new antifungal drugs. It also has potential as an anti-inflammatory and anticancer agent. However, one of the limitations of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole. One possible direction is the development of new antifungal drugs based on its structure. Another direction is the study of its potential as an anti-inflammatory and anticancer agent, with a focus on identifying the specific mechanisms of action involved. Additionally, further studies are needed to determine the potential toxicity of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole and its suitability for use in various applications.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole can be achieved through several methods. One of the most commonly used methods is the reaction between 4-chlorobenzyl alcohol and 4-methylphenoxyacetic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with 4-methylphenoxyacetonitrile, followed by cyclization with hydrazine hydrate. Both methods require careful handling of the reagents and the use of appropriate reaction conditions.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to have potential as an antifungal agent. It has also been studied for its potential as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer.
Propiedades
Nombre del producto |
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole |
|---|---|
Fórmula molecular |
C16H14ClN3O |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3O/c1-11-2-8-14(9-3-11)21-10-15-18-16(20-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19,20) |
Clave InChI |
OMKGFMGMJNGRRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)
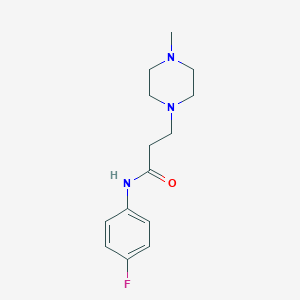



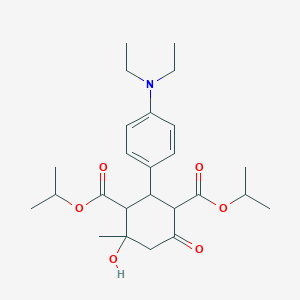
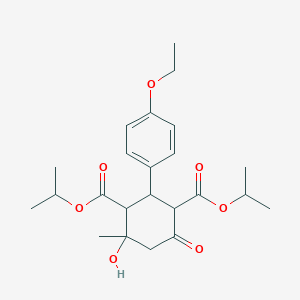
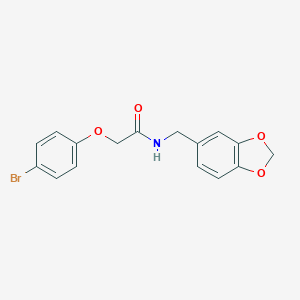
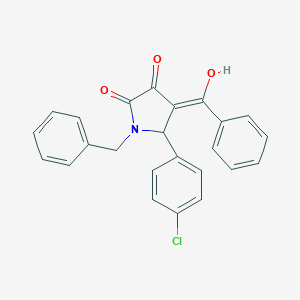
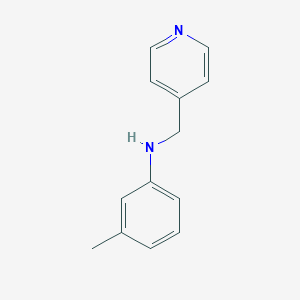

![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)